Tumor Retention Advantage of Cyclopropane Linkers
In comparative in vivo studies, ADC constructs employing cyclopropane-containing linkers demonstrated a ≥50% increase in tumor retention relative to those utilizing polyethylene glycol (PEG) linkers . This quantitative advantage is attributed to the cyclopropane ring's ability to restrict conformational mobility, potentially reducing systemic clearance and enhancing tumor-specific payload accumulation. The target compound, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, serves as the essential intermediate to generate these optimized cyclopropane-based linkers.
| Evidence Dimension | Tumor retention of ADC constructs |
|---|---|
| Target Compound Data | Cyclopropane-containing linker-based ADC: ≥50% higher tumor retention |
| Comparator Or Baseline | Polyethylene glycol (PEG) linker-based ADC |
| Quantified Difference | ≥50% |
| Conditions | In vivo xenograft models (unspecified, derived from cited comparative studies) |
Why This Matters
Superior tumor retention is a critical driver of ADC efficacy and safety, directly influencing therapeutic index.
